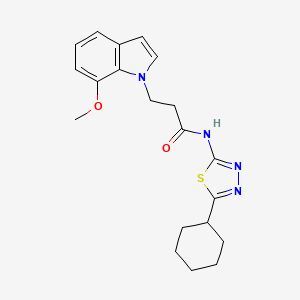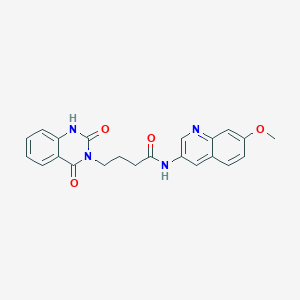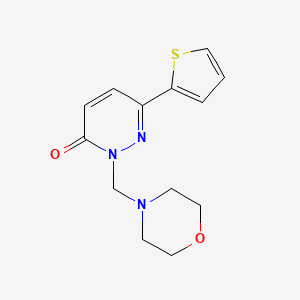
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic compound with an intriguing structure. Let’s break it down:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl): This part of the compound contains a thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The cyclohexyl group provides steric bulk and influences the compound’s properties.
3-(7-methoxy-1H-indol-1-yl)propanamide: Here, we have an indole moiety (a bicyclic aromatic ring system) attached to a propanamide group. The methoxy substitution at position 7 of the indole ring adds specificity to its interactions.
準備方法
The synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Thiadiazole Synthesis: Start with cyclohexylamine and thiosemicarbazide. Cyclize them under appropriate conditions to form the thiadiazole ring.
Indole Formation: Prepare 7-methoxyindole by reacting 7-methoxyaniline with an appropriate reagent (e.g., methanol and acid). Protect the amino group.
Amide Formation: Couple the protected 7-methoxyindole with propanoyl chloride or propanoic acid under amide-forming conditions.
化学反応の分析
酸化: インドール環は、酸化(例:過マンガン酸カリウムによる)を受けてオキシンドール誘導体を形成することができます。
還元: アミド中のカルボニル基を還元すると、対応するアルコールが得られます。
置換: シクロヘキシル基は、さまざまな試薬(例:ハロゲン、アミン)を使用して置換することができます。
4. 科学研究への応用
N-(5-シクロヘキシル-1,3,4-チアゾール-2-イル)-3-(7-メトキシ-1H-インドール-1-イル)プロパンアミドは、さまざまな用途があります。
医薬品化学: インドール骨格は、生物活性化合物に多く見られるため、潜在的な薬物候補として機能する可能性があります。
抗がん研究: インドール誘導体は、しばしば抗増殖効果を示すため、この化合物はがん研究にとって興味深いものです。
神経科学: インドール部分は、神経伝達物質系に影響を与える可能性があります。
農薬: チアゾール誘導体は、殺虫剤や除草剤に使用されています。
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide has diverse applications:
Medicinal Chemistry: It may act as a potential drug candidate due to its indole scaffold, which is prevalent in bioactive compounds.
Anticancer Research: Indole derivatives often exhibit antiproliferative effects, making this compound interesting for cancer research.
Neuroscience: The indole moiety could influence neurotransmitter systems.
Agrochemicals: Thiadiazole derivatives are used in pesticides and herbicides.
作用機序
この化合物の作用機序は、特定の受容体や酵素との相互作用を含む可能性があります。その正確な標的や経路を解明するには、さらなる研究が必要です。
類似化合物との比較
類似化合物の直接的なリストはありませんが、研究者は、N-(5-シクロヘキシル-1,3,4-チアゾール-2-イル)-3-(7-メトキシ-1H-インドール-1-イル)プロパンアミドを、関連するインドール系分子と比較して、その独自性を理解するでしょう。
特性
分子式 |
C20H24N4O2S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C20H24N4O2S/c1-26-16-9-5-8-14-10-12-24(18(14)16)13-11-17(25)21-20-23-22-19(27-20)15-6-3-2-4-7-15/h5,8-10,12,15H,2-4,6-7,11,13H2,1H3,(H,21,23,25) |
InChIキー |
KMXYAJNPBFZUPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10998045.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B10998051.png)
amino]methyl}-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B10998061.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B10998062.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B10998071.png)

![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B10998096.png)
![N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10998112.png)
![7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B10998119.png)
![3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B10998127.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10998133.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10998145.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10998150.png)
